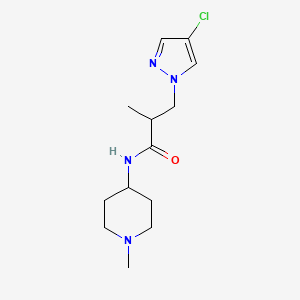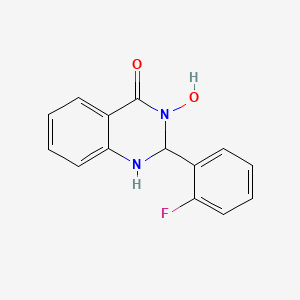![molecular formula C20H20N4O4 B14928619 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B14928619.png)
2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(4-methoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(4-methoxyphenyl)benzamide is a complex organic compound that features a pyrazole ring substituted with nitro and dimethyl groups, linked to a benzamide moiety through a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(4-methoxyphenyl)benzamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Dimethylation: The dimethyl groups are introduced via alkylation using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Benzamide Moiety: The benzamide moiety is synthesized separately by reacting 4-methoxyaniline with benzoyl chloride in the presence of a base like pyridine.
Coupling: The final step involves coupling the pyrazole derivative with the benzamide moiety using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for nitration and alkylation steps to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The methoxy group on the benzamide moiety can undergo nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydride, alkyl halides.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products
Reduction: 2-[(3,5-dimethyl-4-amino-1H-pyrazol-1-yl)methyl]-N-(4-methoxyphenyl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-methoxybenzoic acid and 3,5-dimethyl-4-nitro-1H-pyrazole.
Aplicaciones Científicas De Investigación
2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(4-methoxyphenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, anti-cancer, or antimicrobial properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It can be used to study the effects of nitro and methoxy substituents on biological activity.
Mecanismo De Acción
The mechanism of action of 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(4-methoxyphenyl)benzamide is not well-documented. compounds with similar structures often interact with enzymes or receptors in biological systems, leading to inhibition or activation of specific pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methoxyphenyl)benzamide: Lacks the nitro group, which may result in different biological activity.
2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-phenylbenzamide: Lacks the methoxy group, which may affect its solubility and reactivity.
Uniqueness
The presence of both nitro and methoxy groups in 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(4-methoxyphenyl)benzamide makes it unique, as these groups can significantly influence its chemical reactivity and biological activity. The combination of these substituents may enhance its potential as a versatile intermediate in organic synthesis and medicinal chemistry.
Propiedades
Fórmula molecular |
C20H20N4O4 |
|---|---|
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
2-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-N-(4-methoxyphenyl)benzamide |
InChI |
InChI=1S/C20H20N4O4/c1-13-19(24(26)27)14(2)23(22-13)12-15-6-4-5-7-18(15)20(25)21-16-8-10-17(28-3)11-9-16/h4-11H,12H2,1-3H3,(H,21,25) |
Clave InChI |
SHXIQHFRUFAFEH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1CC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)OC)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(1-Adamantyl)acetyl]-N~1~-(4-ethoxyphenyl)-1-hydrazinecarbothioamide](/img/structure/B14928541.png)
![2-(4-chloro-1H-pyrazol-1-yl)-2-methyl-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}propanamide](/img/structure/B14928545.png)
![(3-chloro-1-benzothiophen-2-yl)[5-phenyl-7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]methanone](/img/structure/B14928549.png)
![5-{3-[(3-Bromophenoxy)methyl]phenyl}-4-(1-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14928556.png)
![(3aR,7aS)-2-[3-(4-chloro-3-methylphenoxy)-5-nitrophenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14928557.png)

![N-(3-methoxypropyl)-2-[(3-methyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide](/img/structure/B14928577.png)
![2-({4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide](/img/structure/B14928580.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-7-phenyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14928583.png)
![3-hydroxy-2-[4-(pentyloxy)phenyl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B14928594.png)

![3-Chloro-5-cyclopropyl-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B14928609.png)

![N-(5-bromopyridin-2-yl)-1-[(2-chloro-5-methylphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B14928622.png)
